molecular formula C10H13N3 B2851176 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine CAS No. 1862982-25-9

4-(Azetidin-1-yl)-2-cyclopropylpyrimidine

Cat. No.: B2851176
CAS No.: 1862982-25-9
M. Wt: 175.235
InChI Key: JKMOTBCHUYMPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-1-yl)-2-cyclopropylpyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine typically involves the formation of the azetidine ring followed by its incorporation into the pyrimidine structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-2-cyclopropylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Azetidin-1-yl)-2-cyclopropylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The pyrimidine ring can interact with nucleic acids, affecting processes like DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-1-yl)pyrimidine
  • 4-(Azetidin-1-yl)-2-methylpyrimidine
  • 4-(Azetidin-1-yl)-2-phenylpyrimidine

Uniqueness

4-(Azetidin-1-yl)-2-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(azetidin-1-yl)-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-13(7-1)9-4-5-11-10(12-9)8-2-3-8/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMOTBCHUYMPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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